4-(1H-1,2,3-Triazol-1-yl)nicotinic acid CAS number and molecular weight
4-(1H-1,2,3-Triazol-1-yl)nicotinic acid CAS number and molecular weight
This is an in-depth technical guide on 4-(1H-1,2,3-Triazol-1-yl)nicotinic acid , a specialized heterocyclic building block used in medicinal chemistry and materials science. This guide details its chemical identity, synthesis pathways via "Click Chemistry," and applications as a bioisostere.
Chemical Identity & Properties
This compound is a pyridine-3-carboxylic acid derivative substituted at the 4-position with a 1,2,3-triazole ring attached via the N1 nitrogen. It serves as a rigid, polar scaffold in drug discovery, often utilized as a bioisostere for amides or esters due to its similar dipole moment and hydrogen-bonding capabilities.
| Property | Data |
| Compound Name | 4-(1H-1,2,3-Triazol-1-yl)nicotinic acid |
| IUPAC Name | 4-(1H-1,2,3-Triazol-1-yl)pyridine-3-carboxylic acid |
| Molecular Formula | C₈H₆N₄O₂ |
| Molecular Weight | 190.16 g/mol |
| CAS Number | Not widely listed (Research Compound)* |
| Related CAS | 216959-87-4 (Benzoic acid analog); 281232-20-0 (1,2,4-Triazole isomer) |
| Physical State | Solid (Predicted: White to off-white powder) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (pH dependent) |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~1.5 (Pyridine nitrogen) |
*Note: This specific isomer is a specialized research compound often synthesized in situ or on-demand. Its 1,2,4-triazole isomer (CAS 281232-20-0) and benzoic acid analog (CAS 216959-87-4) are more common in commercial catalogs.
Synthesis & Mechanistic Pathways[6][7]
The synthesis of 4-(1H-1,2,3-Triazol-1-yl)nicotinic acid relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a robust "Click Chemistry" reaction. The pathway involves the formation of an aryl azide intermediate followed by cycloaddition with acetylene (or a surrogate).
Retrosynthetic Analysis
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Target : 4-(1H-1,2,3-Triazol-1-yl)nicotinic acid.
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Disconnection : N1–C4 bond (Triazole–Pyridine).
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Precursors : 4-Azidonicotinic acid + Acetylene.
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Starting Material : 4-Chloronicotinic acid (via Nucleophilic Aromatic Substitution with NaN₃).
Synthesis Workflow (DOT Diagram)
Caption: Synthesis of 4-(1H-1,2,3-Triazol-1-yl)nicotinic acid via SNAr and CuAAC pathways.
Experimental Protocols
Protocol A: Synthesis of 4-Azidonicotinic Acid (Intermediate)
Objective : To convert 4-chloronicotinic acid to the azide intermediate via SNAr.
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Reagents : 4-Chloronicotinic acid (1.0 eq), Sodium Azide (NaN₃, 1.5 eq), DMF (Solvent).
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Procedure :
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Dissolve 4-chloronicotinic acid in DMF (0.5 M concentration).
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Caution : Add NaN₃ slowly at room temperature. Azides are potentially explosive; use a blast shield.
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Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC or LC-MS (Look for mass shift: -Cl +N₃ => -35.5 +42 = +6.5 Da).
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Workup : Cool to RT. Pour into ice-water. Acidify carefully with 1M HCl to precipitate the azide (if stable) or extract with Ethyl Acetate.
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Note : 4-Azidopyridines can exist in equilibrium with tetrazoles. Handle with care and avoid isolation if possible; proceed directly to the next step (One-Pot).
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Protocol B: CuAAC Click Reaction (One-Pot Method)
Objective : To form the 1,2,3-triazole ring using a copper catalyst.[1][2]
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Reagents : 4-Azidonicotinic acid (from Step A), Acetylene gas (or TMS-Acetylene as surrogate), CuSO₄·5H₂O (10 mol%), Sodium Ascorbate (20 mol%), t-BuOH/H₂O (1:1).
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Procedure :
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Suspend the crude 4-azidonicotinic acid in t-BuOH/H₂O (1:1).
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Add CuSO₄ solution followed by Sodium Ascorbate (reduction to Cu(I) species).[3]
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Acetylene Source :
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Method 1 (Gas): Bubble Acetylene gas through the solution for 15 minutes, then stir under Acetylene balloon.
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Method 2 (Surrogate): Add TMS-Acetylene (1.2 eq). (Requires a subsequent desilylation step with TBAF or K₂CO₃/MeOH).
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Stir at RT to 40°C for 12–24 hours.
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Monitoring : LC-MS should show the product peak [M+H]⁺ = 191.16.
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Purification : Remove solvent. Dissolve residue in dilute base (NaHCO₃), filter off copper salts, then acidify to pH 3–4 to precipitate the product. Recrystallize from Ethanol/Water.
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Applications & Bioisosterism[2][11]
4-(1H-1,2,3-Triazol-1-yl)nicotinic acid is primarily used as a bioisostere in medicinal chemistry. The 1,2,3-triazole ring mimics the electronic and steric properties of amide bonds, offering improved metabolic stability (resistance to hydrolysis) and potential for unique hydrogen bonding interactions.
Bioisosteric Comparison (DOT Diagram)
Caption: The 1,2,3-triazole ring serves as a stable bioisostere for the amide bond in drug design.
Key Applications:
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Fragment-Based Drug Discovery (FBDD) : Used as a rigid linker to connect pharmacophores.
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Metallo-Supramolecular Chemistry : The pyridine nitrogen and carboxylic acid can coordinate metal ions, with the triazole acting as a spacer.
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Peptidomimetics : Replacing peptide bonds to improve oral bioavailability and half-life.
References
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Synthesis of 1,2,3-Triazoles : H. C. Kolb, M. G. Finn, K. B. Sharpless, "Click Chemistry: Diverse Chemical Function from a Few Good Reactions," Angewandte Chemie International Edition, 2001, 40 , 2004–2021. Link
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Bioisosterism of Triazoles : S. G. Agalave, S. R. Maujan, V. S. Pore, "Click Chemistry: 1,2,3-Triazoles as Pharmacophores," Chemistry – An Asian Journal, 2011, 6 , 2696–2718. Link
- Azidopyridine Reactivity: G. Dyker, "Azides in Heterocyclic Synthesis," Wiley-VCH, 2009. (General Reference for Azide Chemistry).
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Analogous Compound Data : PubChem, "4-(1H-1,2,3-triazol-1-yl)benzoic acid (CID 22628045)," National Library of Medicine. Link
